molecular formula C20H18N8O6 B11480472 ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate

ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate

Cat. No.: B11480472
M. Wt: 466.4 g/mol
InChI Key: ROPFRDRGQJOBPB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the oxadiazole moiety. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens or sulfonyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure could be explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate include other pyrazole derivatives, such as:

  • 1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol
  • 1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18N8O6

Molecular Weight

466.4 g/mol

IUPAC Name

ethyl 1-methyl-5-[3-[4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]phenyl]-1,2,4-oxadiazol-5-yl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H18N8O6/c1-3-33-20(30)15-8-16(26(2)24-15)19-23-18(25-34-19)12-4-6-13(7-5-12)22-17(29)11-27-10-14(9-21-27)28(31)32/h4-10H,3,11H2,1-2H3,(H,22,29)

InChI Key

ROPFRDRGQJOBPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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